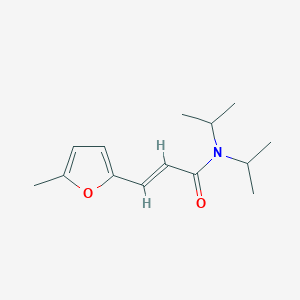
N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine, also known as 3-Bromo-N-(2-aminoethyl)-1-ethylbenzimidazol-2-amine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
科学的研究の応用
N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine has been studied for its potential therapeutic properties in various scientific research applications. Some of the areas of research include:
1. Cancer: Studies have shown that N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine has anti-cancer properties and can inhibit the growth of cancer cells.
2. Neurodegenerative diseases: Research has indicated that N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine has neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Inflammation: Studies have suggested that N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine has anti-inflammatory properties and can reduce inflammation in the body.
作用機序
The exact mechanism of action of N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase, which are involved in cell growth and division. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine can have various biochemical and physiological effects on the body. Some of these effects include:
1. Inhibition of cancer cell growth and proliferation
2. Neuroprotective effects
3. Anti-inflammatory effects
4. Reduction of oxidative stress
実験室実験の利点と制限
One advantage of using N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine in lab experiments is its potential therapeutic properties in various areas of research such as cancer and neurodegenerative diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine. Some of these directions include:
1. Further investigation of its mechanism of action and optimization of its use in lab experiments.
2. Clinical trials to determine its efficacy and safety in the treatment of cancer and neurodegenerative diseases.
3. Development of analogs of N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine with improved therapeutic properties.
4. Study of its potential use in the treatment of other diseases such as inflammation and infections.
In conclusion, N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic properties and optimize its use in lab experiments and clinical trials.
合成法
The synthesis of N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine involves the reaction of 3-bromobenzylamine with 1-ethyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-ethylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-2-20-15-9-4-3-8-14(15)19-16(20)18-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUYYDQIMRVSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)

![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)


![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)
